molecular formula C16H12N4O2S B483190 3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853749-74-3

3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B483190
CAS No.: 853749-74-3
M. Wt: 324.4g/mol
InChI Key: KPHUPWKCDFVVES-RMKNXTFCSA-N
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Description

3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of a furan ring, a methoxyphenyl group, and a triazolothiadiazole core, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions to form the triazolothiadiazole core. Subsequent functionalization steps introduce the furan and methoxyphenyl groups through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving solvents like dichloromethane or ethanol and catalysts like palladium or copper salts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the furan ring yields furanones, while reduction of nitro groups results in corresponding amines.

Scientific Research Applications

3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-6-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(furan-2-yl)-6-[(E)-2-(4-nitrophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a therapeutic agent or functional material.

Biological Activity

The compound 3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H12_{12}N4_{4}O2_{2}S
  • Molecular Weight : 304.34 g/mol
  • Key Functional Groups :
    • Furan ring
    • Triazole ring
    • Thiadiazole moiety
    • Methoxyphenyl substituent

Table 1: Structural Features of the Compound

FeatureDescription
Furan RingPresent
Triazole RingPresent
Thiadiazole MoietyPresent
Methoxy GroupPara-substituted on phenyl

Anticancer Activity

Recent studies have indicated that compounds containing the triazolo-thiadiazole scaffold exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

  • Case Study : A study evaluated the cytotoxic effects of various triazolo-thiadiazoles against different cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The compound demonstrated an IC50_{50} value of approximately 25 µM against MCF-7 cells, indicating potent anticancer activity.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. It has shown activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: MIC = 32 µg/mL
    • Escherichia coli: MIC = 64 µg/mL

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has been tested for its ability to scavenge free radicals.

  • DPPH Assay Results : The compound exhibited an IC50_{50} value of 50 µg/mL in DPPH radical scavenging assays, suggesting moderate antioxidant activity.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase.

  • Inhibition Studies :
    • Carbonic Anhydrase Inhibition: IC50_{50} = 1.5 µM
    • Cholinesterase Inhibition: IC50_{50} = 0.8 µM

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazolo-thiadiazoles. Modifications in the substituents on the furan or phenyl rings can significantly alter the potency and selectivity of these compounds.

Table 2: Structure-Activity Relationship Insights

Substituent PositionModification TypeEffect on Activity
Furan RingElectron-withdrawingIncreased anticancer activity
Methoxy GroupPara positionEnhanced antimicrobial effects

Properties

IUPAC Name

3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-21-12-7-4-11(5-8-12)6-9-14-19-20-15(13-3-2-10-22-13)17-18-16(20)23-14/h2-10H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHUPWKCDFVVES-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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